(5E)-5-[4-(diethylamino)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[4-(diethylamino)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a fluorobenzyl group, and an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(diethylamino)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with 3-(2-fluorobenzyl)imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(diethylamino)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene or fluorobenzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
(5E)-5-[4-(diethylamino)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies due to its unique structure.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(diethylamino)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: Used in the synthesis of various acetoacetic acid derivatives.
Uniqueness
What sets (5E)-5-[4-(diethylamino)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H22FN3O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H22FN3O2/c1-3-24(4-2)17-11-9-15(10-12-17)13-19-20(26)25(21(27)23-19)14-16-7-5-6-8-18(16)22/h5-13H,3-4,14H2,1-2H3,(H,23,27)/b19-13+ |
InChI Key |
PSOUREQOYGSQBS-CPNJWEJPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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